molecular formula C16H15N3O3 B325553 1-[(3-hydroxy-4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

1-[(3-hydroxy-4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B325553
M. Wt: 297.31 g/mol
InChI Key: PUAJGVPTOQLKBX-GIJQJNRQSA-N
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Description

1-[(3-hydroxy-4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-hydroxy-4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with cyanoacetohydrazide under acidic or basic conditions. The reaction is often carried out in ethanol or methanol as a solvent, with the addition of a catalyst such as piperidine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[(3-hydroxy-4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

1-[(3-hydroxy-4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-hydroxy-4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in scientific research .

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

1-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C16H15N3O3/c1-10-6-11(2)19(16(21)13(10)8-17)18-9-12-4-5-15(22-3)14(20)7-12/h4-7,9,20H,1-3H3/b18-9+

InChI Key

PUAJGVPTOQLKBX-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC(=C(C=C2)OC)O)C#N)C

SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC(=C(C=C2)OC)O)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC(=C(C=C2)OC)O)C#N)C

Origin of Product

United States

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